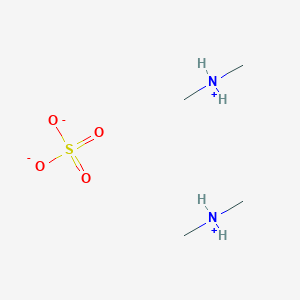

dimethylazanium;sulfate

Description

Significance and Research Context of Cationic Dimethylazanium (B1225679) Species

The dimethylazanium, or dimethylammonium [(CH₃)₂NH₂]⁺, cation is a fundamental building block in the synthesis of various organic-inorganic hybrid materials. Its significance lies in its size, charge, and ability to form hydrogen bonds, which direct the crystal engineering of complex structures. iucr.orgnih.gov Researchers utilize the dimethylammonium cation to create novel double sulfates with trivalent and divalent metals, such as aluminum, chromium, cobalt, and rare earth elements. iucr.orgakjournals.comukim.mknih.gov

A notable area of investigation is the formation of double sulfate (B86663) hexahydrates with the general formula (CH₃)₂NH₂M(SO₄)₂·6H₂O, where M is a trivalent metal like Al³⁺ or Cr³⁺. iucr.orgakjournals.com These compounds are studied for their dielectric, optical, and ferroelectric properties. iucr.orgresearchgate.net For instance, dimethylammonium aluminum sulfate hexahydrate (DMAAS) is known to exhibit ferroelectric characteristics. researchgate.nettandfonline.com The dimethylammonium cations in these crystal lattices are often disordered, contributing to phase transitions and interesting physical behaviors. iucr.org The study of these materials extends to understanding their thermal decomposition mechanisms, which provides insight into their stability and the formation of intermediate products. akjournals.comukim.mk

Beyond simple metal sulfates, the dimethylazanium cation is a component in more complex molecular structures investigated for various applications. For example, it is part of larger cationic dyes and surfactants, where the quaternary ammonium (B1175870) group provides specific functionalities. mdpi.comresearchgate.netindustrialchemicals.gov.au The interaction of these cationic species with other molecules and surfaces is a broad area of research. nih.govacs.org

Scope of Academic Inquiry for Sulfate Counterions in Organic Salts

The sulfate anion (SO₄²⁻) plays a critical role in the properties of organic salts, influencing everything from crystal lattice energy to solubility. nih.govnih.gov Its presence as a counterion to a cationic species like dimethylazanium is a key determinant of the final compound's structure and behavior. In the solid state, the sulfate tetrahedra are pivotal in establishing extensive hydrogen-bonding networks. iucr.orgnih.gov These bonds, formed between the sulfate oxygen atoms and hydrogen donors from the dimethylammonium cation and water molecules, create robust three-dimensional frameworks that define the crystal structure. nih.govresearchgate.netdoaj.org

Academic inquiry into the sulfate counterion focuses on how it dictates the assembly of complex salts. For example, in bis(dimethylammonium) hexaaquacobalt(II) bis(sulfate) dihydrate, the sulfate tetrahedra connect with the complex metal cations and non-coordinating water molecules through O—H⋯O and N—H⋯O hydrogen bonds. nih.gov This intricate network results in a specific arrangement of ions in sheets. nih.govresearchgate.netdoaj.org The geometry of the sulfate ion itself, including S-O bond distances and O-S-O angles, is also a subject of detailed crystallographic analysis. nih.govdoaj.org

The choice of the sulfate anion over other counterions can dramatically alter a salt's properties. The hydrophilic nature of the sulfate ion and its ability to form hydrogen bonds with water are responsible for promoting the solubility of certain complexes in aqueous solutions. nih.govacs.org This contrasts with less hydrophilic counterions, which can render the same cationic complex insoluble in water. nih.govacs.org The study of these counterion effects is crucial for applications where solubility is a key factor, demonstrating that the anion is not a passive component but an active participant in determining the physicochemical properties of the salt. nih.govacs.org

Detailed Research Findings

Crystal Structure of Dimethylammonium Metal Sulfate Hydrates

The crystal structures of several dimethylammonium metal sulfate hydrates have been determined through X-ray diffraction, revealing detailed information about their atomic arrangements. These studies show that many of these compounds are isostructural, meaning they have the same crystal structure despite containing different metal ions. akjournals.comnih.gov

For example, the double sulfates with the general formula (CH₃)₂NH₂M(SO₄)₂·6H₂O (where M = Al, Cr) are monoclinic. iucr.org The metal atom is octahedrally coordinated by six water molecules. The dimethylammonium cations are disordered, and there is an extensive network of hydrogen bonds linking the sulfate anions, water molecules, and the dimethylammonium cation. iucr.org A similar structural arrangement is found in the cobalt and nickel-containing double salts, (C₂H₈N)₂M(H₂O)₆₂·2H₂O (where M = Co, Ni), which are orthorhombic. nih.gov In these structures, the complex metal cations and sulfate anions are arranged in sheets. nih.govresearchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| (CH₃)₂NH₂Al(SO₄)₂·6H₂O | Monoclinic | P2₁/n | 6.408(1) | 10.752(1) | 11.134(2) | 100.44(1) | iucr.org |

| (CH₃)₂NH₂Cr(SO₄)₂·6H₂O | Monoclinic | P2₁/n | 6.391(8) | 10.748(3) | 11.127(4) | 100.41(3) | iucr.org |

| ((CH₃)₂NH₂)₂Co(H₂O)₆₂·2H₂O | Orthorhombic | Pccn | 8.975(5) | 13.268(5) | 16.528(5) | - | nih.gov |

Table 1: Selected Crystallographic Data for Dimethylammonium Metal Sulfate Hydrates.

Thermal Decomposition Studies

The thermal behavior of dimethylammonium metal sulfate hydrates has been investigated using thermogravimetry (TG) and differential thermal analysis (DTA). These studies reveal multi-stage decomposition processes. For the double sulphates of aluminum and chromium, (CH₃)₂NH₂M(SO₄)₂·6H₂O, the decomposition begins with the loss of water molecules, followed by the decomposition of the anhydrous salt. akjournals.com The final residue at high temperatures is the corresponding metal oxide, such as Cr₂O₃. akjournals.com

Similarly, studies on rare earth double sulfates with dimethylammonium, such as (CH₃)₂NH₂Ln(SO₄)₂·H₂O (where Ln is a lanthanide), show that thermal decomposition occurs in distinct stages. ukim.mkukim.mk The process involves dehydration followed by the decomposition of the anhydrous double salt, ultimately yielding the rare earth(III) sulfate at around 700°C. ukim.mk

| Compound | Temperature Range (°C) | Decomposition Stage | Final Product | Ref |

| (CH₃)₂NH₂Al(SO₄)₂·6H₂O | 20-450 | Dehydration followed by anhydrous salt decomposition | Al₂O₃ | akjournals.com |

| (CH₃)₂NH₂Cr(SO₄)₂·6H₂O | 20-450 | Dehydration followed by anhydrous salt decomposition | Cr₂O₃ | akjournals.com |

| (CH₃)₂NH₂Ln(SO₄)₂·H₂O (Ln = La-Gd) | 20-700 | Dehydration followed by anhydrous salt decomposition | Ln₂(SO₄)₃ | ukim.mk |

Table 2: Summary of Thermal Decomposition Findings for Dimethylammonium Metal Sulfate Hydrates.

Properties

CAS No. |

37773-96-9 |

|---|---|

Molecular Formula |

C4H16N2O4S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

dimethylazanium;sulfate |

InChI |

InChI=1S/2C2H7N.H2O4S/c2*1-3-2;1-5(2,3)4/h2*3H,1-2H3;(H2,1,2,3,4) |

InChI Key |

CWLIWRWKTAVPMN-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C.C[NH2+]C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethylazanium Salts

Strategies for the Formation of Dimethylazanium (B1225679) Cations

The creation of the dimethylazanium cation is central to the synthesis of its corresponding salts. This is typically achieved through quaternization reactions, where a tertiary amine is treated with an alkylating agent.

Quaternization is a chemical process that involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) cation. wikipedia.orgIn the context of dimethylazanium salt synthesis, this involves the methylation of a dimethylamino-containing compound. A variety of methylating agents can be employed for this purpose, with dimethyl sulfate (B86663) ((CH₃)₂SO₄) being a prominent and effective choice. wikipedia.orgchemeurope.com The reaction, often referred to as the Menshutkin reaction, proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on one of the methyl groups of dimethyl sulfate. wikipedia.orgThis results in the formation of the dimethylazanium cation and the methyl sulfate anion.

Reaction Scheme: R-N(CH₃)₂ + (CH₃)₂SO₄ → [R-N(CH₃)₃]⁺ + [CH₃SO₄]⁻

This process is applicable to a wide range of tertiary amines, including those with varying alkyl or aryl substituents (R). The reaction conditions, such as temperature and the presence of a solvent, can be adjusted to optimize the yield and purity of the resulting quaternary ammonium salt. google.comgoogleapis.comFor instance, the reaction can be carried out in a solvent or, in some cases, under solvent-free conditions. google.comgoogle.com Other alkylating agents, such as methyl halides (e.g., methyl iodide or methyl bromide), can also be used for quaternization. However, dimethyl sulfate is often favored in industrial applications due to its high reactivity and cost-effectiveness. wikipedia.orgnih.govMore environmentally friendly alternatives like dimethyl carbonate are also being explored. nih.govepa.gov

Table 1: Comparison of Common Methylating Agents for Quaternization| Methylating Agent | Formula | Key Characteristics |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, cost-effective, but toxic. wikipedia.orgchemeurope.com |

| Methyl Iodide | CH₃I | Highly reactive, good leaving group, but can be expensive. |

| Methyl Bromide | CH₃Br | Reactive, but gaseous at room temperature. |

| Dimethyl Carbonate | (CH₃)₂CO₃ | "Green" methylating agent, less toxic, requires higher temperatures. nih.govepa.gov |

Solvent-free synthesis of quaternary ammonium methyl sulfates offers significant environmental and economic advantages by eliminating the need for solvents, which reduces waste and simplifies the purification process. google.comgoogle.comThis approach is particularly effective when using highly reactive alkylating agents like dimethyl sulfate. google.com The general procedure for a solvent-free quaternization involves the direct reaction of a molten tertiary amine with dimethyl sulfate. google.comgoogle.comThe reaction is typically exothermic, and the temperature is controlled to maintain the reaction mixture in a molten state, which is usually above the melting point of the final quaternary ammonium product. google.comAn inert atmosphere, such as nitrogen or argon, is often employed to prevent side reactions. google.comgoogle.com The process involves the gradual addition of dimethyl sulfate to the stirred, heated tertiary amine. google.comThe exothermicity of the reaction can be managed by controlling the rate of addition. google.comTo ensure that all of the toxic dimethyl sulfate is consumed, a slight excess of the tertiary amine is often used. google.com This method has been successfully applied to the synthesis of various quaternary ammonium methyl sulfates, demonstrating high yields and purity. google.com

While the direct quaternization with dimethyl sulfate yields the methyl sulfate salt, it is often desirable to prepare dimethylazanium salts with different anions. This can be achieved through anion exchange procedures. Anion exchange is a process where the anion associated with the quaternary ammonium cation is replaced by another anion. nih.gov One common method involves the use of ion-exchange resins. uctm.eduresintech.comIn this technique, a solution of the dimethylazanium methyl sulfate is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired anion (e.g., chloride, bromide, or nitrate). The methyl sulfate anions are retained by the resin, and the dimethylazanium cations elute with the new anion.

Another approach is through precipitation. If the desired dimethylazanium salt is insoluble in a particular solvent while the starting salt is soluble, the new salt can be precipitated by adding a salt of the desired anion. For example, adding a solution of barium chloride to a solution of dimethylazanium sulfate would precipitate barium sulfate, leaving the dimethylazanium chloride in solution.

Furthermore, liquid-liquid extraction can be employed to facilitate anion exchange, particularly for the separation of hydrophilic anions like sulfate. nih.govThis can be enhanced by the use of specific anion receptors. nih.gov

Purification and Isolation Techniques for Academic Research Purity of Dimethylazanium Salts

Achieving high purity of dimethylazanium salts is crucial for academic research to ensure that observed properties are intrinsic to the compound and not influenced by impurities. Several techniques can be employed for their purification and isolation.

Recrystallization: This is a common and effective method for purifying solid dimethylazanium salts. researchgate.netIt involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and should be one in which the salt has high solubility at high temperatures and low solubility at low temperatures.

Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubilities in two immiscible liquids. researchgate.netijddr.inFor instance, organic impurities can be removed from an aqueous solution of the salt by extracting with an organic solvent.

Chromatography: Various chromatographic techniques can be utilized for purification.

Ion-Exchange Chromatography: This is particularly useful for separating the target salt from other ionic impurities or for performing anion exchange as previously described. researchgate.net * Reverse-Phase Chromatography: This can be effective for separating salts with different hydrophobicities. sigmaaldrich.com

Dialysis and Electrodialysis: For larger or polymeric dimethylazanium salts, dialysis can be used to remove small molecule impurities like salts. researchgate.netsigmaaldrich.comConventional electrodialysis is a technique that uses ion-exchange membranes and an electric field to separate charged ions from uncharged components, which can be effective for desalting. mdpi.com

Solid-Phase Extraction (SPE): SPE can be used to selectively adsorb either the desired salt or impurities onto a solid sorbent, allowing for their separation. researchgate.netijddr.in The choice of purification method depends on the physical and chemical properties of the specific dimethylazanium salt and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity for academic research.

Precursor Chemistry and Mechanistic Aspects of Dimethylazanium Ion Formation

The formation of the dimethylazanium ion is fundamentally a nucleophilic substitution reaction. The key precursors are a tertiary amine containing a dimethylamino group and a methylating agent.

The mechanism of the quaternization reaction with dimethyl sulfate involves the nucleophilic nitrogen atom of the tertiary amine attacking one of the electrophilic methyl carbons of dimethyl sulfate. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

Mechanistic Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks one of the methyl groups of dimethyl sulfate.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen atom is partially bonded to the methyl group, and the bond between the methyl group and the oxygen atom of the sulfate is partially broken.

Product Formation: The C-N bond fully forms, and the O-S bond breaks, resulting in the formation of the positively charged dimethylazanium cation and the negatively charged methyl sulfate anion.

The rate of this reaction is influenced by several factors:

Nucleophilicity of the Amine: The more nucleophilic the tertiary amine, the faster the reaction. Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it.

Nature of the Alkylating Agent: The reactivity of the methylating agent is crucial. Dimethyl sulfate is a potent methylating agent because the methyl sulfate anion is a good leaving group, which stabilizes the transition state and facilitates the reaction. wikipedia.org* Steric Hindrance: Increased steric bulk around the nitrogen atom of the tertiary amine or on the alkylating agent can hinder the nucleophilic attack and slow down the reaction rate. nih.gov* Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents can often accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile. However, as noted, these reactions can also proceed efficiently without a solvent. google.com Understanding these mechanistic aspects is essential for optimizing the synthesis of dimethylazanium salts, allowing for the rational selection of precursors and reaction conditions to achieve high yields and purity.

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Analysis of Dimethylazanium (B1225679);Sulfate (B86663) Analogues for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. rsc.orguobasrah.edu.iq It provides precise data on unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding a compound's structure. rsc.orgdocbrown.info

Table 1: Crystallographic Data for Dimethylammonium Aluminum Sulfate Hexahydrate docbrown.info

| Parameter | Value |

|---|---|

| Empirical Formula | C₂H₂₀AlNO₁₄S₂ |

| Formula Weight | 373.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.408 (1) |

| b (Å) | 10.752 (1) |

| c (Å) | 11.134 (2) |

| β (°) | 100.44 (1) |

| Volume (ų) | 754.4 (2) |

| Z (formula units/cell) | 2 |

| Calculated Density (g·cm⁻³) | 1.643 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis of Dimethylazanium and Sulfate Moieties

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules and polyatomic ions, offering detailed information about functional groups, bonding, and molecular symmetry. nih.govlibretexts.org For an ionic compound like dimethylazanium;sulfate, the resulting spectrum is a superposition of the vibrational modes of the dimethylazanium cation and the sulfate anion.

The sulfate anion (SO₄²⁻), with ideal tetrahedral (T_d) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In a crystal lattice, interactions with the cation and water molecules can lower this symmetry, causing the degenerate modes to split and previously Raman-active-only modes (like ν₁) to become IR-active.

The dimethylazanium cation, [(CH₃)₂NH₂]⁺, exhibits vibrational modes characteristic of its functional groups. These include stretching and bending modes of the C-H, N-H, and C-N bonds. The N-H stretching frequencies are particularly sensitive to hydrogen bonding. In condensed phases, strong hydrogen bonds between the NH₂⁺ group and the sulfate anions can cause a significant shift of the N-H stretching bands to lower wavenumbers, often leading to overlap with the C-H stretching bands around 3000 cm⁻¹.

Table 2: Principal Vibrational Modes for this compound

| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Sulfate (SO₄²⁻) | ν₁ (A₁) Symmetric Stretch | ~980 - 990 | Raman (strong), IR (weak) |

| ν₂ (E) Symmetric Bend | ~450 - 530 | Raman | |

| ν₃ (F₂) Antisymmetric Stretch | ~1100 - 1130 | IR (strong), Raman (weak) | |

| ν₄ (F₂) Antisymmetric Bend | ~615 - 620 | IR (strong), Raman | |

| Dimethylazanium [(CH₃)₂NH₂]⁺ | ν(N-H) Stretch | ~2750 - 3100 (broad) | IR, Raman |

| ν(C-H) Stretch | ~2960 - 3030 | IR, Raman | |

| δ(N-H) Bend | ~1600 - 1670 | IR, Raman | |

| ν(C-N) Stretch | ~1000 - 1200 | IR, Raman |

Note: Wavenumbers are approximate and can vary based on the physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C. chemicalbook.com

For this compound in a solvent like D₂O, the NMR spectrum would reveal the distinct signals of the dimethylazanium cation. The ¹H NMR spectrum is expected to show two main resonances: one for the protons of the two equivalent methyl (CH₃) groups and another for the protons of the amine (NH₂) group. Due to the symmetry of the cation, the six methyl protons are chemically equivalent and would appear as a single peak. The two amine protons are also equivalent. The chemical shift (δ) of the NH₂ protons is highly dependent on factors like solvent, temperature, and pH due to proton exchange and hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton. In the dimethylazanium cation, the two methyl carbons are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the proton-decoupled ¹³C NMR spectrum.

Table 3: Expected NMR Chemical Shifts for the Dimethylazanium Cation

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.7 | Singlet (or triplet if coupled to NH₂) |

| -NH₂⁺- | Variable (~9.0 in DMSO-d₆) | Broad singlet (or triplet if coupled to CH₃) | |

| ¹³C | -CH₃ | ~37 | Singlet (proton-decoupled) |

Note: Chemical shifts are based on data for dimethylamine (B145610) and its hydrochloride salt and can vary with solvent and experimental conditions.

Mass Spectrometry Techniques for Investigating Molecular Composition and Fragmentation Patterns of this compound Species

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.

In positive-ion ESI-MS, the intact dimethylazanium cation, [(CH₃)₂NH₂]⁺, would be detected. This cation has a calculated m/z of 46.06. When subjected to tandem mass spectrometry (MS/MS), this parent ion can be induced to fragment, providing valuable structural information. The fragmentation pattern is expected to be very similar to that of the ionized dimethylamine molecule.

The most common fragmentation pathways for the dimethylazanium cation would involve the loss of a hydrogen atom or a methyl radical. The loss of a hydrogen atom (H•) from the parent ion (m/z 46) would result in a fragment ion at m/z 45. This is often the most abundant fragment, known as the base peak. Another significant fragmentation pathway is the cleavage of a carbon-nitrogen bond, leading to the loss of a neutral methyl radical (•CH₃), which would produce a fragment ion at m/z 30.

Table 4: Expected ESI-MS Fragmentation of the Dimethylazanium Cation

| m/z | Proposed Ion Fragment | Neutral Loss |

|---|---|---|

| 46.06 | [(CH₃)₂NH₂]⁺ (Parent Ion) | - |

| 45.05 | [C₂H₆N]⁺ | H• |

| 30.03 | [CH₄N]⁺ | •CH₃ |

| 15.02 | [CH₃]⁺ | •CH₄N |

Computational and Theoretical Investigations of Dimethylazanium;sulfate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of dimethylazanium (B1225679);sulfate (B86663). These calculations solve the electronic Schrödinger equation to provide information on molecular structure, energy, and electronic properties. northwestern.edu

DFT has been employed to study the stability and reactivity of related sulfate and ammonium (B1175870) systems. mdpi.comjddtonline.info By optimizing the molecular geometry, researchers can predict bond lengths and angles with accuracy that often correlates well with experimental data. uctm.edu The reactivity of a molecule can be assessed using global chemical reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). mdpi.com For instance, a larger HOMO-LUMO gap calculated through DFT suggests higher stability and lower chemical reactivity. mdpi.commdpi.com In studies of similar compounds, DFT calculations have been used to determine that a higher chemical hardness and lower electrophilicity indicate the formation of a more stable complex. mdpi.com

Theoretical calculations at levels like B3LYP-D3 have been used to investigate the interaction between dimethylamine (B145610) (a precursor to the dimethylazanium cation) and sulfate species. nih.gov These studies evaluate the stability of the resulting complexes based on calculated binding energies. nih.gov Furthermore, DFT is used to analyze the electronic properties and vibrational modes of double salt hydrates containing sulfate anions. uctm.edu

Table 1: Key Parameters from DFT Calculations for Reactivity Analysis

| Parameter | Description | Relevance to Dimethylazanium;Sulfate |

|---|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. taylorandfrancis.com | Indicates the nucleophilic character of the sulfate anion. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital; relates to the ability to accept electrons. taylorandfrancis.com | Indicates the electrophilic character of the dimethylazanium cation. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. jddtonline.info | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Higher hardness correlates with greater stability. mdpi.com |

| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. mdpi.com | Predicts how the dimethylazanium cation will behave as an electrophile. |

Molecular Dynamics (MD) Simulations for Understanding Solution Behavior, Aggregation, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the behavior of this compound in solution, including its solvation, aggregation, and interactions with other molecules. nih.govmdpi.com

Classical MD simulations have been used to investigate the local solvation structure of the dimethylammonium cation in water. eie.gr These studies reveal that the first solvation shell is primarily composed of two to three water molecules. eie.gr The two closest water molecules form hydrogen bonds with the ammonium hydrogen atoms of the cation. eie.gr Such simulations provide detailed information on the dynamics of these interactions, including residence and hydrogen bond lifetimes. eie.gr

MD simulations are also a key tool for exploring the self-association and aggregation of small molecules in aqueous solutions. nih.govmdpi.com By simulating multiple ions in a solvent box, researchers can observe the formation of aggregates and analyze the intermolecular forces driving this process. nih.gov Properties such as the radius of gyration (Rg) and the solvent-accessible surface area (SASA) can be calculated from the simulation trajectories to characterize the size and shape of micelles or aggregates that may form. nih.govrsc.org All-atom MD simulations have been performed on related systems, such as tetraalkylammonium counterions with dodecyl sulfate micelles, to study structural properties and interaction patterns. rsc.org

Table 2: Properties Investigated by Molecular Dynamics (MD) Simulations

| Property | Description | Insight for this compound |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of water molecules around the dimethylazanium and sulfate ions (solvation shells). eie.gr |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent molecules. eie.gr | Quantifies the strength and dynamics of the interactions between the ions and water. |

| Radius of Gyration (Rg) | A measure of the spatial extent of an aggregate or micelle. nih.govrsc.org | Tracks the formation and size of ion clusters or aggregates in solution. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. nih.govrsc.org | Indicates the degree of exposure of the ions to the solvent versus being buried within an aggregate. |

Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Pathways and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu The HOMO, being the orbital containing the most loosely held electrons, is considered nucleophilic, while the LUMO, the lowest energy empty orbital, is electrophilic. libretexts.org Chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. libretexts.org

For this compound, FMO theory can predict how it will interact with other chemical species. The HOMO is likely localized on the electron-rich sulfate anion, indicating its tendency to act as a nucleophile or electron donor. taylorandfrancis.com Conversely, the LUMO is expected to be centered on the dimethylazanium cation, which would be the site for nucleophilic attack. pku.edu.cn The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. mdpi.com By analyzing the shapes and energies of these frontier orbitals, which can be calculated using quantum chemistry methods, one can rationalize and predict the most probable pathways for chemical reactions. ucsb.edu

Topological Analyses (e.g., AIM, RDG) for Characterizing Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Topological analyses of the electron density provide a powerful framework for identifying and characterizing non-covalent interactions (NCIs), which are crucial for the structure and behavior of ionic systems like this compound. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, analyzes the topology of the electron density to partition a molecule into atomic basins. researchgate.net The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For hydrogen bonds, specific criteria for these values are used to classify their strength. researchgate.net

Another widely used technique is the analysis of the Reduced Density Gradient (RDG). researchgate.net RDG analysis is a method to visualize and characterize weak, non-covalent interactions in real space. nih.govjussieu.fr It identifies regions of low electron density and low reduced gradient, which are signatures of NCIs. nih.govnih.gov These regions can be plotted as isosurfaces and colored according to the value of the second Hessian eigenvalue (λ₂) of the electron density, which distinguishes between attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). nih.gov In systems involving dimethylamine and sulfate precursors, topological analysis has been used to characterize the strong acid-base interaction leading to proton transfer. nih.gov

Thermodynamic and Kinetic Studies via Computational Modeling of Reactions Involving this compound

Computational modeling is a vital tool for determining the thermodynamic and kinetic parameters of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed.

Thermodynamic properties, such as the Gibbs free energy of formation (ΔGf), can be calculated to assess the stability of clusters and the spontaneity of their formation. nih.gov For example, computational studies on the clustering of sulfuric acid and dimethylamine have been used to determine the thermodynamics of nanoparticle formation in the atmosphere. researchgate.net These calculations help determine whether the formation of this compound from its precursors is thermodynamically favorable under specific conditions.

Kinetic studies involve locating the transition state (TS) structure on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. Computational methods have been used to model the kinetics of reactions involving dimethyl sulfate, a related compound, by determining the relevant rate constants. researchgate.net By fitting time-dependent experimental data to a kinetic model, the rate constants for formation and degradation pathways can be derived. researchgate.net Such computational approaches allow for a systematic investigation of complex reaction pathways involving this compound.

Chemical Reactivity and Reaction Mechanisms Involving Dimethylazanium;sulfate

Alkylation and Methylation Reaction Pathways Facilitated by Dimethylazanium (B1225679) Structures

While dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a potent methylating agent, the dimethylazanium cation itself does not directly participate in methylation reactions in the same manner. wikipedia.orgatamanchemicals.com The dimethylazanium ion is the conjugate acid of dimethylamine (B145610) and lacks a transferable methyl group in the way that dimethyl sulfate does. nih.gov

However, the broader chemical family to which the dimethylazanium cation belongs, quaternary ammonium (B1175870) salts, can act as phase transfer catalysts. wikipedia.org In this role, they facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), which can enhance the rate of alkylation and methylation reactions. This occurs by the quaternary ammonium cation forming an ion pair with an anionic nucleophile, rendering it more soluble in the organic phase where the alkylating agent resides.

It is crucial to distinguish between dimethylazanium;sulfate and dimethyl sulfate. The latter is a covalent ester of methanol (B129727) and sulfuric acid and a well-known Sₙ2 alkylating agent used in various organic syntheses. wikipedia.orgnih.gov Its reactivity stems from the electrophilic nature of the methyl groups, which are readily transferred to nucleophiles.

Role as a Reagent in Complex Organic Transformations (e.g., Regioselective Synthesis)

This compound's role as a direct reagent in complex organic transformations is not as prominent as that of its related compound, dimethyl sulfate. However, it can serve specific functions in certain reaction contexts.

As a source of the dimethylammonium cation, it can be used to introduce this specific counterion in precipitation or crystallization processes. Furthermore, in reactions where a mild acidic catalyst is required, the dimethylammonium ion (a weak acid) can act as a proton donor.

In contrast, dimethyl sulfate has been utilized in regioselective synthesis. For instance, in the methylation of salicylic (B10762653) acid, dimethyl sulfate can be used with a selective base to achieve regioselective methylation of the carboxylic acid group over the phenolic hydroxyl group. nih.govnih.govresearchgate.net This process proceeds via an Sₙ2 mechanism where the carboxylate acts as the nucleophile. nih.govresearchgate.net

Acid-Base Properties and Proton Transfer Mechanisms of the Dimethylazanium Moiety in Various Media

The dimethylazanium ion is the conjugate acid of the weak base dimethylamine. nih.govechemi.comdoubtnut.com In aqueous solution, it establishes an equilibrium, acting as a weak acid by donating a proton to water to form hydronium ions and dimethylamine.

(CH₃)₂NH₂⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺

The pKa of the dimethylammonium ion is approximately 10.7, indicating that it is a weaker acid than the ammonium ion (pKa ≈ 9.25). The electron-donating inductive effect of the two methyl groups increases the electron density on the nitrogen atom, making dimethylamine a stronger base than ammonia (B1221849) and its conjugate acid, dimethylammonium, a weaker acid. quora.com

The medium significantly influences the acid-base behavior. In non-aqueous solvents, the extent of proton transfer will depend on the basicity of the solvent. In the presence of a very strong base, the dimethylammonium ion can be readily deprotonated.

| Property | Value | Description |

|---|---|---|

| Conjugate Base | Dimethylamine ((CH₃)₂NH) | A weak organic base. echemi.com |

| pKa | ~10.7 | Indicates it is a weak acid in aqueous solution. quora.com |

| Acidity Trend | Weaker acid than NH₄⁺ | Due to the +I effect of the two methyl groups. quora.com |

Degradation Pathways and Chemical Stability under Controlled Reaction Conditions

This compound is generally a stable salt under standard ambient conditions. The dimethylammonium cation is chemically robust and does not readily decompose. Quaternary ammonium cations are known to be unreactive toward many electrophiles, oxidants, and acids. wikipedia.org However, under harsh conditions, such as in the presence of very strong bases, dealkylation can occur. wikipedia.org

The stability of the sulfate anion is also high under normal conditions. However, at elevated temperatures, especially in the presence of reducing agents, it can be reduced.

It is important to consider the reactivity of the related compound, dimethyl sulfate, which is susceptible to hydrolysis. In the presence of water, dimethyl sulfate decomposes to form sulfuric acid and methanol. noaa.govstackexchange.comnih.gov This hydrolysis is rapid in warm water or acidic solutions. stackexchange.com

| Factor | Effect on Dimethylazanium Cation | Effect on Sulfate Anion | Overall Effect on the Salt |

|---|---|---|---|

| Temperature | Stable at ambient temperatures. | Stable at ambient temperatures. Can be reduced at high temperatures. | The salt is stable under normal heating conditions. |

| pH | Deprotonated in strongly basic solutions. | Generally stable across a wide pH range. | The equilibrium between dimethylammonium and dimethylamine is pH-dependent. |

| Strong Bases | Can undergo dealkylation under harsh conditions. wikipedia.org | Generally unreactive. | Potential for degradation of the cation. |

| Water | Dissociates and establishes an acid-base equilibrium. | Hydrated. | The salt dissolves and dissociates in aqueous solutions. |

Advanced Applications in Chemical and Materials Science Research

Role in the Synthesis and Modification of Polymeric Materials (e.g., Quaternary Ammonium (B1175870) Polymers)

Dimethylazanium (B1225679);sulfate (B86663), often formed in situ from its precursor dimethyl sulfate, is integral to the synthesis of quaternary ammonium polymers. These polymers are characterized by a positively charged quaternary ammonium group, which imparts unique properties valuable in numerous applications. The synthesis pathway typically involves the quaternization of a tertiary amine-containing monomer with an alkylating agent like dimethyl sulfate, followed by polymerization.

For instance, an antibacterial acrylic monomer can be synthesized through the quaternization of 2-dimethylamino ethyl methacrylate with dimethyl sulfate. This process is noted for its high yield and cost-effectiveness compared to routes using alkyl halides researchgate.net. The resulting quaternary ammonium salt monomer can then undergo free radical polymerization, initiated by agents such as potassium persulfate or ammonium persulfate, to yield the final homopolymer researchgate.netgoogle.com. The molecular weight and resulting properties, such as antibacterial activity, can be influenced by the polymerization conditions researchgate.net.

A specific example is the synthesis of the dimethyl sulfate quaternary ammonium salt of 1-acryloyl-4-methyl piperazine. This monomer is prepared by reacting 1-acryloyl-4-methyl piperazine with dimethyl sulfate in water, with cooling to manage the reaction temperature google.com. The subsequent solution polymerization of this monomer is carried out in water, often with a chelating agent like ethylenediamine tetraacetic acid, and initiated by adding ammonium persulfate at an elevated temperature (e.g., 60°C) google.com.

The following table outlines a typical recipe for the solution polymerization of a dimethyl sulfate quaternary ammonium salt monomer, based on a patented example google.com.

Table 1: Example of a Solution Polymerization Formulation

| Component | Quantity/Concentration | Role |

|---|---|---|

| 50% AMPIP MSQ¹ Monomer Solution | 20 g | Monomer |

| Water (H₂O) | 70.8 g | Solvent |

| 2% Versene² Solution | 1 ml | Chelating Agent |

| Ammonium Persulfate | 0.35 g (in 5 ml water) | Initiator |

| Reaction Temperature | 60°C | Condition |

| Reaction Time | 3+ hours | Condition |

This method yields homopolymers and copolymers that are utilized in various industrial applications google.com. The introduction of the quaternary ammonium functionality is a key modification that transforms the properties of the base polymer, making it suitable for specialized uses tandfonline.commdpi.commdpi.comfrontiersin.orgnih.gov.

Surface Chemistry and Adsorption Phenomena on Various Substrates for Functionalization

The surface chemistry of dimethylazanium;sulfate is critical in contexts ranging from atmospheric science to the functionalization of advanced materials. The ionic and hydrophilic nature of dimethylammonium and sulfate ions dictates their behavior at interfaces.

In materials science, these ions can be integral components of metal-organic frameworks (MOFs). For example, in a zinc-oxalate framework known as DSZO, a dimethylammonium sulfate complex cation occupies the pores of the structure. Research has shown that the particle size of this material influences its surface properties; a higher surface-area-to-volume ratio in smaller particles means more hydrophilic dimethylammonium and sulfate ions are accessible at the surface. This increased accessibility to hydrophilic ions at the particle surface leads to more favorable adsorption sites for water molecules.

Thermodynamic modeling has also been used to explore the formation of organic salts, such as dimethylammonium sulfate, in the atmosphere. These studies assess how the formation of such salts from low-molecular-weight organic acids and bases can decrease the volatility of the constituent compounds. This reduction in volatility is a key mechanism by which these compounds can contribute to the mass growth of new and existing aerosol particles, a phenomenon fundamentally governed by surface and interfacial chemistry.

The functionalization of surfaces is another area where dimethylammonium moieties are relevant. One-step procedures for modifying diverse material surfaces can be achieved by immersing substrates in a mixture of a molecule and a catecholamine surface modification agent nih.gov. For instance, a gold substrate can be functionalized by immobilizing an initiator for atom transfer radical polymerization (ATRP). Subsequent polymerization using a monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA) results in a polymer-coated surface with distinct properties, such as wettability, confirmed by goniometric measurements nih.gov. While not directly involving this compound as a salt, these examples highlight the importance of the dimethylamino functional group in surface modification protocols that alter interfacial properties for advanced applications nih.govresearchgate.net.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-acryloyl-4-methyl piperazine |

| 2-dimethylamino ethyl methacrylate |

| Ammonium persulfate |

| Dimethyl sulfate |

| This compound (Dimethylammonium sulfate) |

| Ethylenediamine tetraacetic acid |

| Kaolinite |

| Potassium persulfate |

| Sodium Polystyrenesulfonate |

| Polydiallyldimethylammonium chloride |

| 2-(dimethylamino)ethyl methacrylate (DMAEMA) |

| 1H-Tetrazole |

Interactions in Biological Systems Mechanistic and Research Tool Perspectives

Molecular Interactions with Nucleic Acids for Structural Probing and Modification

Dimethyl sulfate (B86663) (DMS) is a cornerstone reagent for elucidating the structural and functional nuances of nucleic acids. Its utility stems from its ability to methylate specific bases in both DNA and RNA, with a reactivity that is highly sensitive to the local structural environment of the nucleotide.

Dimethyl Sulfate Sequencing for RNA Structure Analysis:

DMS is extensively used to determine the secondary structure of RNA at single-nucleotide resolution, a technique often coupled with high-throughput sequencing (DMS-MaPseq). nih.govnih.govwikipedia.org At a neutral pH, DMS primarily methylates the N1 position of adenine (B156593) and the N3 position of cytosine. inchem.org These positions are involved in canonical Watson-Crick base pairing. Consequently, DMS can efficiently methylate these residues only when they are in single-stranded regions or otherwise unpaired, while nucleotides engaged in a double helix are protected from modification. nih.govwikipedia.org

The process of DMS-MaPseq involves treating RNA with DMS to introduce methyl groups on accessible bases. inchem.org During the subsequent reverse transcription step, the enzyme often misinterprets the methylated base, leading to the incorporation of an incorrect DNA base in the complementary DNA (cDNA) strand. wikipedia.orginchem.org High-throughput sequencing of the cDNA library reveals these mutations. By mapping these mutations back to the original RNA sequence, researchers can infer which bases were single-stranded and accessible to DMS, thereby reconstructing the RNA's secondary structure. wikipedia.orginchem.org This method is robust and can be applied in vitro, in living cells, and even within viral particles. nih.govinchem.org

DNA Alkylation in Research:

In the context of DNA, dimethyl sulfate acts as a potent alkylating agent, primarily targeting nitrogen sites through an S(_N)2 reaction mechanism. nih.govresearchgate.net The most reactive site is the N7 position of guanine (B1146940), located in the major groove of the DNA helix, followed by the N3 position of adenine in the minor groove. researchgate.netnih.gov This base-specific alkylation is a powerful tool for studying DNA structure and its interactions with proteins.

Alkylation of guanine at the N7 position weakens the glycosidic bond, making the DNA strand susceptible to cleavage at that site by reagents like piperidine. This principle formed the basis of the Maxam-Gilbert chemical sequencing method for DNA. Furthermore, DMS can methylate adenine residues within single-stranded portions of DNA that might be transiently formed during processes like transcription, where RNA polymerase unwinds the DNA. nih.gov Upon re-annealing, these methyl groups on adenine can disrupt proper base-pairing with thymine. The resulting mismatches or single-stranded regions can be specifically cleaved by enzymes like Nuclease S1, providing a method to map regions of DNA that are single-stranded or interacting with proteins. nih.gov

| Application | Target Molecule | Principle of Action | Information Obtained |

| DMS-MaPseq | RNA | Methylation of unpaired adenine (N1) and cytosine (N3) residues. Methylated bases cause mutations during reverse transcription. wikipedia.orginchem.org | High-resolution secondary structure of RNA, identifying single-stranded vs. base-paired regions. nih.govinchem.org |

| DNA Footprinting | DNA | Methylation of guanine (N7) and adenine (N3). Protein binding can protect these sites from methylation. nih.govnih.gov | Precise mapping of protein binding sites on DNA. researchgate.net |

| DNA Alkylation Studies | DNA | Induces base-pair substitutions and other genetic alterations by alkylating DNA bases. nih.gov | Understanding mechanisms of mutagenesis and DNA repair. nih.gov |

Interactions with Proteins and Other Biomolecules: Characterization of Binding Mechanisms and Induced Structural Changes

While the interactions of dimethyl sulfate with nucleic acids are more extensively characterized as a research tool, its reactivity extends to other biomolecules, including proteins. DMS can methylate specific amino acid residues, providing a method for probing protein structure and interactions, a technique known as protein footprinting. nih.gov

The primary targets for DMS methylation on proteins are nucleophilic amino acid side chains. Research has shown that DMS can induce the methylation of lysine, histidine, and glutamate (B1630785) residues. nih.gov The accessibility of these residues to DMS is dependent on their location within the protein's three-dimensional structure and their involvement in intermolecular interactions. Residues buried within the protein core or located at the interface of a protein-protein complex are generally shielded from DMS modification, whereas solvent-exposed residues are more reactive.

By using deuterated DMS, researchers can distinguish the accessibility of a particular residue in different structural contexts (e.g., an isolated protein versus a protein within a complex). nih.gov Following DMS treatment, the protein is digested, and the resulting peptides are analyzed by mass spectrometry. The presence and location of the methyl groups provide a "footprint" of the protein's surface accessibility, revealing information about its conformation, folding state, and interaction interfaces. nih.gov This approach allows for the detection of changes in protein conformation or interactions in vivo, offering a powerful tool for identifying proteins involved in various cellular pathways. nih.gov

| Amino Acid Residue | Site of Methylation (Side Chain) |

| Lysine | ε-amino group |

| Histidine | Imidazole ring nitrogens |

| Glutamate | Carboxyl group |

Biochemical Tool Development and Applications in Molecular Biology Research

The specific reactivity of dimethyl sulfate with DNA bases has been harnessed to develop sophisticated biochemical tools for studying protein-DNA interactions with high precision. Two primary techniques that rely on DMS are methylation protection assays and methylation interference assays. researchgate.netresearchgate.netkansashealthsystem.com

Methylation Protection Footprinting:

In a methylation protection assay, a protein of interest is first allowed to bind to its target DNA sequence. This protein-DNA complex is then treated with DMS. researchgate.net The bound protein physically shields the DNA bases within its binding site, protecting them from methylation by DMS. In contrast, DNA regions not bound by the protein remain accessible and are methylated. nih.gov Following the methylation reaction, the protein is removed, and the DNA is cleaved at the methylated purines (typically using piperidine). When the resulting DNA fragments are analyzed by gel electrophoresis, the protein's binding site appears as a "footprint"—a region of the gel where bands are absent because the DNA was protected from the methylation and subsequent cleavage. researchgate.netresearchgate.net This technique allows for the precise identification of the nucleotides that are in close contact with the binding protein. researchgate.net

Methylation Interference Assays:

The methylation interference assay works in the opposite manner. Here, the DNA is first lightly methylated with DMS so that, on average, only one purine (B94841) base is modified per DNA molecule. This modified DNA is then incubated with the protein of interest. The protein will only be able to bind to those DNA molecules where the methylation has not occurred at a base critical for the protein's recognition and binding. researchgate.net The protein-DNA complexes are then separated from the unbound DNA. By analyzing the methylation patterns of both the bound and unbound DNA fractions, researchers can identify the specific purine bases whose methylation prevents, or interferes with, protein binding. These bases are considered crucial contact points for the protein. researchgate.netkansashealthsystem.com

| Technique | Order of Events | Principle | Outcome |

| Methylation Protection | 1. Protein binds to DNA. 2. Complex is treated with DMS. 3. DNA is cleaved at methylated sites. researchgate.net | Protein protects its binding site from methylation. nih.gov | Identifies bases shielded by the bound protein (the "footprint"). researchgate.net |

| Methylation Interference | 1. DNA is partially methylated with DMS. 2. Protein is added to the methylated DNA. 3. Bound and unbound DNA are separated and analyzed. researchgate.net | Methylation at a critical contact base prevents protein binding. kansashealthsystem.com | Identifies specific bases essential for the protein-DNA interaction. researchgate.net |

Influence on Membrane Integrity and Cellular Processes at a Mechanistic Level in Model Systems

The biological effects of dimethyl sulfate at the cellular level are primarily dictated by its potent alkylating activity and its corrosive nature. Unlike its structural analog dimethyl sulfoxide (B87167) (DMSO), which has well-documented effects on the physical properties of lipid bilayers, the influence of dimethyl sulfate on membrane integrity is less about modulating fluidity and more a consequence of direct chemical damage. nih.govnih.gov

Influence on Membrane Integrity:

Dimethyl sulfate is readily absorbed through mucous membranes and skin. wikipedia.orgkansashealthsystem.comresearchgate.net Its corrosive properties are due in part to its hydrolysis in aqueous environments, which produces sulfuric acid and methanol (B129727). nih.govkansashealthsystem.com This hydrolysis can lead to severe local inflammation and tissue necrosis upon contact. nih.govresearchgate.net At a mechanistic level, this corrosive action implies a direct disruption of cell membrane integrity, leading to cell damage and death. The primary toxicological characteristic is severe cytotoxicity that affects vital organs. inchem.org

Influence on Cellular Processes:

The most significant influence of dimethyl sulfate on cellular processes stems from its role as a powerful alkylating agent that directly modifies DNA. nih.govinchem.org This genotoxicity is the primary driver of its broader cellular effects. The alkylation of DNA bases can lead to mutations, DNA strand breaks, and chromosomal aberrations. nih.govnih.gov These events, if not properly repaired by the cell's machinery, can trigger a cascade of cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).

The cytotoxic effects of dimethyl sulfate are therefore largely attributed to these indirect consequences of DNA damage rather than a specific interaction with other cellular pathways or components. nih.gov For instance, the chemical mutagen dimethyl sulfate has been shown to stimulate homologous recombination of plasmid DNA by increasing the binding of RecA protein to the damaged duplex DNA. This highlights how the primary DNA-damaging event can trigger significant downstream cellular processes.

Environmental Dynamics and Transformation Pathways

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis) under Controlled Environmental Conditions

Abiotic transformation pathways are crucial in determining the persistence of chemical compounds in the environment. For dimethylazanium (B1225679);sulfate (B86663), these processes primarily relate to the stability of its constituent ions in aqueous and atmospheric phases.

Hydrolysis

The dimethylazanium cation is the protonated form of dimethylamine (B145610), a weak base, and the sulfate anion is the conjugate base of a strong acid. In solution, the salt will dissociate, and the environmental behavior will be dictated by the properties of dimethylamine and sulfuric acid. The related compound, dimethyl sulfate ((CH₃)₂SO₄), which is the dimethyl ester of sulfuric acid, undergoes significant abiotic degradation via hydrolysis. Aqueous hydrolysis is a primary breakdown route for dimethyl sulfate, initially yielding monomethyl sulfate and methanol (B129727). inchem.org This reaction is followed by the much slower hydrolysis of monomethyl sulfate to sulfuric acid. inchem.org

The hydrolysis of dimethyl sulfate follows first-order kinetics and is a critical process in its environmental degradation. In aqueous solutions, the half-life of dimethyl sulfate is relatively short. A measured hydrolysis rate constant of 1.66 x 10⁻⁴ s⁻¹ at 25°C corresponds to a half-life of approximately 1.1 hours at a neutral pH of 7. nih.gov The reaction is catalyzed under both acidic and basic conditions. nih.gov In one study, the rate constant for the hydrolysis of dimethyl sulfate in a mixture of methanol and water (at 21.9 mol % water) was determined to be 1.3 x 10⁻⁴ L/mol·s at 65°C. enovatia.comresearchgate.net The hydrolysis reaction involves the cleavage of the carbon-oxygen bond. cdnsciencepub.comuq.edu.au

In the atmosphere, dimethylamine can promote the hydrolysis of sulfur dioxide (SO₂), leading to the formation of sulfate. rsc.org This amine-promoted hydrolysis can become kinetically favorable and exothermic, providing an important pathway for atmospheric sulfate formation, especially in polluted and high-humidity conditions. rsc.org

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Dimethyl sulfate | Water, 25°C, pH 7 | 1.66 x 10⁻⁴ s⁻¹ | ~1.1 hours | nih.gov |

| Dimethyl sulfate | Methanol/Water (21.9 mol %), 65°C | 1.3 x 10⁻⁴ L/mol·s | - | enovatia.comresearchgate.net |

| Monomethyl sulfate | 1 M HCl, 25°C (extrapolated) | 1.7 x 10⁻⁸ s⁻¹ | - | enovatia.com |

| Monomethyl sulfate | Uncatalyzed, 25°C (extrapolated) | 2 x 10⁻¹¹ s⁻¹ | ~1,100 years | pnas.orgpnas.org |

Photolysis

Direct photolysis is not expected to be a significant transformation process for dimethylazanium;sulfate. Dimethyl sulfate does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface. nih.gov Therefore, it is not anticipated to be susceptible to direct degradation by sunlight. nih.gov

While direct photolysis is unlikely, indirect photochemical reactions in the atmosphere can occur. The vapor-phase reaction of dimethyl sulfate with photochemically-produced hydroxyl radicals (•OH) has a rate constant of 5.0 x 10⁻¹³ cm³/molecule·s at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 84 days, assuming an average atmospheric concentration of hydroxyl radicals. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial Metabolism, Biotransformation) in Environmental Matrices

The biotic degradation of this compound is primarily focused on the microbial metabolism of the dimethylamine component.

Microbial Metabolism

Dimethylamine can be formed in soils from the degradation of trimethylamine (B31210) and is subject to microbial breakdown. pnas.orgresearchgate.net The rate of its disappearance from soil is influenced by environmental factors such as pH and oxygen availability, with degradation being significantly reduced under anaerobic conditions. pnas.orgresearchgate.net

Several bacterial species have been identified that can degrade dimethylamine. In batch experiments with activated sludge, the specific degradation rate of dimethylamine was found to be higher than that of other related compounds like trimethylamine and dimethylformamide. nih.gov The degradation efficiency follows the order: aerobic > anoxic > anaerobic conditions. nih.gov Studies have shown that Micrococcus sp. can metabolize dimethylamine. pnas.orgresearchgate.net Additionally, Bacillus subtilis, isolated from textile industry effluent, has demonstrated the ability to degrade dimethylformamide, a process which leads to the accumulation and subsequent degradation of dimethylamine and ammonia (B1221849). nih.gov

Biotransformation

In addition to direct microbial metabolism, biotransformation processes can involve the conjugation of sulfate to xenobiotic compounds. While this relates to the sulfate component, it is an important biological pathway. For example, the biotransformation of 4-dimethylaminophenol in humans involves conjugation with both glucuronic acid and sulfate, with approximately 12% of the compound being excreted as a sulfate conjugate. researchgate.net In the environment, the microbial sulfur cycle is complex, with dimethyl sulfide (B99878) (DMS) being a key compound. DMS can be oxidized by microorganisms and in the atmosphere to form various products, including sulfate. researchgate.netscholaris.ca

Sorption Behavior and Environmental Partitioning in Model Aquatic and Soil Systems

The environmental partitioning of this compound is largely driven by the behavior of dimethylamine in the atmosphere and its interaction with sulfate aerosols.

Gas-to-Particle Partitioning

Short-chain alkylamines like dimethylamine can undergo reactive uptake by ammonium (B1175870) sulfate particles, partitioning from the gas phase to the particle phase. inchem.orgscholaris.caresearchgate.net This process is a significant factor in the formation of atmospheric aerosols. The uptake of dimethylamine by ammonium sulfate particles is effective under various relative humidity (RH) conditions, though it can be limited at very low RH (<5%). inchem.orgscholaris.ca

The presence of other organic compounds, such as sucrose (B13894) (used as a surrogate for hydrophilic organics), can influence the uptake coefficient. The addition of sucrose can either increase the uptake by absorbing more water or decrease it by increasing the particle's viscosity. inchem.orgscholaris.ca Environmental factors such as temperature also play a crucial role; lower temperatures favor the partitioning of gaseous amines into the aqueous or aerosol phase due to their semi-volatile nature. mdpi.com

Environmental Monitoring Methodologies for Research and Fate Assessment

Accurate assessment of the environmental fate of this compound requires sensitive and selective analytical methods to quantify its components, primarily dimethylamine and dimethyl sulfate, in various environmental matrices.

A range of analytical techniques has been developed for this purpose. These methods often involve chromatographic separation followed by sensitive detection.

Chromatographic Methods

Gas chromatography (GC) and liquid chromatography (LC), including high-performance liquid chromatography (HPLC), are commonly employed.

Gas Chromatography (GC): GC-based methods are suitable for analyzing volatile compounds like dimethylamine and dimethyl sulfate. For dimethyl sulfate, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used. researchgate.netnih.gov One method for determining dimethyl sulfate in environmental samples involves a reaction with potassium iodide (KI) to form methyl iodide, which is then extracted and analyzed by GC with an electron capture detector (GC-ECD). pnas.org This method has a reported detection limit of 0.0011 µg/mL. pnas.org For aliphatic amines like dimethylamine, samples can be collected on a silica (B1680970) gel tube, desorbed with dilute sulfuric acid, and analyzed by GC/FID.

Liquid Chromatography (LC): HPLC is often used for less volatile compounds or for analytes that require derivatization to enhance detection. A method for quantifying trace amounts of dimethylamine in particulate matter uses liquid chromatography with a fluorescence detector (LC-FD) after derivatization with 9-fluorenylmethyl chloroformate. Another selective method for dimethylamine in water involves solid-phase microextraction (SPME) followed by a two-stage derivatization and LC analysis. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has also been used to determine residual dimethyl sulfate in pharmaceutical products.

| Analyte | Method | Matrix | Detection Limit | Reference |

| Dimethyl sulfate | GC-ECD (after derivatization) | Water, Soil | 0.0011 µg/mL | pnas.org |

| Dimethylamine | GC/FID | Air | - | |

| Dimethylamine | LC-FD (after derivatization) | Particulate Matter | 20 ng/mL (quantification limit) | |

| Dimethyl sulfate | UHPLC-MS/MS | Drug Substance | 0.50 ng/mL | |

| Dimethyl sulfate | GC | Air | 0.026 mg/m³ | researchgate.net |

| Dimethyl sulfate | LC | Air | 0.05 mg/m³ | researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Advanced Dimethylazanium (B1225679);Sulfate (B86663) Architectures with Tailored Properties

The ability to control the three-dimensional arrangement of molecules is fundamental to creating materials with specific, desired functions. In the context of dimethylazanium;sulfate, researchers are increasingly focusing on crystal engineering and supramolecular assembly to construct advanced architectures.

Crystal Engineering: This approach involves the design and synthesis of crystalline solids with predetermined structures and properties. For this compound, this could involve the synthesis of coordination polymers where the dimethylazanium cation or sulfate anion are integral parts of a larger, repeating network. By carefully selecting metal ions and organic linkers, it is possible to create materials with tailored porosity, catalytic activity, or optical properties. For instance, the structures of dimethylammonium metal(III) sulfate hexahydrates, where the metal can be aluminum or chromium, have been studied, providing a basis for understanding how the dimethylazanium cation fits into and stabilizes complex crystal lattices. researchgate.net

Supramolecular Assembly: This bottom-up approach relies on non-covalent interactions, such as hydrogen bonding and electrostatic interactions, to spontaneously organize molecules into well-defined structures. The synthesis of a sulfate-modified dendritic peptide amphiphile that self-assembles into one-dimensional rod-like architectures in aqueous solution is a prime example of this strategy. beilstein-journals.orgbeilstein-journals.org The presence of sulfate groups is crucial for the assembly process, and such structures can mimic biological ligands, opening doors for biomedical applications. beilstein-journals.orgbeilstein-journals.org

A significant area of development is the incorporation of the dimethylazanium cation into hybrid organic-inorganic perovskites. These materials have shown exceptional promise in optoelectronic applications, such as solar cells and LEDs. Research has demonstrated that dimethylammonium can be incorporated into methylammonium (B1206745) lead bromide perovskites, leading to changes in the material's crystal structure and optical properties, such as a blue shift in light absorption. nih.govresearchgate.net The addition of dimethylammonium to formamidinium-caesium lead halide perovskites has been shown to improve the performance and long-term operational stability of solar cells. nsf.gov

Interactive Table: Properties of Mixed Cation Perovskites

| Cation Composition | Crystal Structure | Band Gap (eV) | Effect of DMA Incorporation |

| MA1-xDMAxPbBr3 (x ≤ 0.3) | Cubic | 2.17 (x=0) to 2.23 (x=0.3) | Progressive blue shift in absorption |

| DMA0.1FA0.8Cs0.1PbI0.5Br0.5 | Not specified | Heterogeneous | Increased local heterogeneity in bandgap |

Exploration of New Catalytic Paradigms and Green Chemistry Applications of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov this compound and related compounds are being explored for their potential to contribute to this paradigm shift, particularly as ionic liquids and phase-transfer catalysts.

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. ijbsac.orgnih.govresearchgate.net While not extensively studied, this compound, with its ionic nature, could be a candidate for use as an ionic liquid or a component in ionic liquid mixtures for specific applications in organic synthesis and catalysis. ijbsac.orgtcichemicals.com

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgtcichemicals.com Quaternary ammonium (B1175870) salts are commonly used as PTCs. wikipedia.org this compound, as an ammonium salt, could potentially function as a PTC in certain reactions, offering a more environmentally friendly alternative to conventional organic solvents. For example, phase-transfer catalysis is used in the etherification of 9,9-bis(hydroxymethyl)fluorene with dimethyl sulfate, where a quaternary ammonium salt transfers the alkoxide from a solid or aqueous phase to an organic phase. phasetransfercatalysis.com

The development of biocompatible ionic liquids (Bio-ILs) derived from natural sources is a growing area of green chemistry. mdpi.com These Bio-ILs can act as both solvents and catalysts in organic synthesis. mdpi.com Future research could explore the synthesis of Bio-ILs based on the dimethylazanium cation, potentially leading to more sustainable chemical processes. mdpi.com

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding of this compound Interactions

A fundamental understanding of the interactions of this compound at the molecular level is crucial for designing new materials and processes. Advanced spectroscopic and computational techniques are providing unprecedented insights into these interactions.

Spectroscopic Techniques:

Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR is a powerful tool for probing the local environment of atoms in crystalline and amorphous materials. It has been used to confirm the incorporation of dimethylammonium into the crystal lattice of lead bromide perovskites. nih.govresearchgate.net

Vibrational Spectroscopy (Raman and Infrared): These techniques provide information about the vibrational modes of molecules and can be used to study the interactions between the dimethylazanium cation and the sulfate anion, as well as with surrounding molecules. For example, studies on dimethylammonium aluminum sulfate hexahydrate have utilized these methods to investigate its ferroelectric properties. tandfonline.com

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and energetics of molecular clusters. This method has been employed to investigate the formation and stability of clusters containing sulfuric acid and dimethylamine (B145610), which are precursors to this compound aerosol formation in the atmosphere. bohrium.com These studies show that the formation of such clusters is energetically favorable due to strong electrostatic attraction between the ions. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time. Classical MD simulations have been used to investigate the solvation structure and dynamics of the dimethylammonium cation in water. eie.gr These simulations revealed that the first solvation shell of the cation consists of two to three water molecules, with strong hydrogen bonding between the ammonium hydrogen atoms and water. eie.gr All-atom MD simulations have also been used to study the interactions of tetraalkylammonium counterions with dodecyl sulfate micelles. rsc.org

These advanced techniques are providing a detailed picture of the forces that govern the behavior of this compound, from its interactions with water molecules to its role in the formation of atmospheric aerosols. This knowledge is essential for predicting and controlling its properties in various applications.

Design of Novel Functional Materials Incorporating this compound for Specific Research Applications

The unique properties of the dimethylazanium cation, such as its size, shape, and ability to form hydrogen bonds, make it an attractive building block for the design of novel functional materials.

Ferroelectric Materials: Certain materials containing the dimethylazanium cation exhibit ferroelectric properties, meaning they have a spontaneous electric polarization that can be reversed by an external electric field. Dimethylammonium aluminum sulfate hexahydrate (DMAAS) and dimethylammonium gallium sulfate hexahydrate are examples of such materials. bohrium.com The study of these materials is important for the development of new memory devices, sensors, and actuators. Research has also explored the creation of nanocomposites by combining DMAAS with materials like cellulose, which can influence the ferroelectric properties. tandfonline.com

Perovskite Optoelectronics: As mentioned earlier, the incorporation of dimethylammonium into lead halide perovskites is a rapidly developing area of materials science. nih.govresearchgate.netnsf.govbohrium.commdpi.com By tuning the amount of dimethylammonium in the perovskite structure, researchers can control the material's bandgap and improve the stability of solar cells. nih.govresearchgate.netnsf.gov This tunability is crucial for optimizing the performance of optoelectronic devices.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. rsc.org The structure and properties of MOFs can be precisely modulated by the choice of metal ions and organic linkers, as well as by the presence of other ions, such as sulfate. The dimethylazanium cation could be incorporated into MOFs as a counterion or a template to direct the formation of specific structures with desired functionalities.

The design of these novel materials relies on a deep understanding of the structure-property relationships, which is being advanced by the spectroscopic and computational techniques discussed in the previous section.

Interdisciplinary Research at the Interface of this compound Chemistry with Advanced Materials Science and Environmental Remediation Studies

The impact of this compound extends beyond pure chemistry, with significant implications for materials science and environmental science. Interdisciplinary research in these areas is opening up new opportunities for technological innovation and environmental solutions.

Advanced Materials Science: The development of dimethylammonium-containing perovskites and ferroelectrics is a clear example of the intersection of chemistry and materials science. nih.govresearchgate.nettandfonline.combohrium.com Understanding the fundamental chemistry of how the dimethylazanium cation influences the crystal structure and electronic properties of these materials is key to designing next-generation electronic and optoelectronic devices.

Environmental Science and Remediation:

Atmospheric Aerosol Formation: Dimethyl sulfide (B99878), a precursor to atmospheric this compound, is a significant natural source of sulfur aerosols in the marine atmosphere. researchgate.net These aerosols play a crucial role in cloud formation and the Earth's climate. researchgate.net Computational studies have shown that the reaction between sulfuric acid and dimethylamine is a key step in the formation of these particles. bohrium.com Understanding this chemistry is vital for developing accurate climate models.

Wastewater Treatment: While direct applications are still emerging, the principles of using functionalized materials for environmental remediation are well-established. For instance, amine-functionalized materials are used for the removal of heavy metals from water. ul.iebrieflands.com Magnetic graphene oxide functionalized with poly(dimethyl diallyl ammonium chloride) has shown high efficiency in removing hexavalent chromium from aqueous solutions. researchgate.net Future research could explore the development of this compound-based materials for similar applications. A patented method for treating wastewater containing dimethylamine involves adding a salt-forming agent and using reverse osmosis to recover dimethylamine salt, thereby reducing pollution and enabling water recycling. google.com

The synergy between chemistry, materials science, and environmental science is driving innovation in the development of sustainable technologies. This compound is poised to play an increasingly important role in this interdisciplinary landscape.